molecular formula C13H10N2O2S B2995531 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 333785-55-0

3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2995531
CAS No.: 333785-55-0
M. Wt: 258.30 g/mol
InChI Key: DZUDSAYOEVFSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

CL-243214 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

CL-243214 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CL-243214 involves its inhibition of the shikimate kinase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of aromatic amino acids, which are essential for the survival and growth of the bacteria. By inhibiting this enzyme, CL-243214 disrupts the metabolic pathways of the bacteria, leading to its death .

Comparison with Similar Compounds

CL-243214 can be compared with other shikimate kinase inhibitors. Similar compounds include:

CL-243214 is unique due to its specific molecular structure, which provides a balance between potency and selectivity, making it a valuable tool in tuberculosis research .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-7H,8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDSAYOEVFSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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